1-methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate
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Overview
Description
1-Methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a methyl group at the nitrogen atom and a 4-methoxybenzenesulfonate group at the 5-position.
Preparation Methods
The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Methylation: The nitrogen atom of the benzimidazole ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonation: The 5-position of the benzimidazole ring is sulfonated using 4-methoxybenzenesulfonyl chloride in the presence of a base like pyridine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride and alkyl halides.
Major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzimidazole derivatives.
Scientific Research Applications
1-Methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1-methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
1-Methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate can be compared with other benzimidazole derivatives, such as:
1H-benzo[d]imidazol-2-yl 4-methoxybenzenesulfonate: Similar structure but with a different substitution pattern, leading to variations in biological activity.
1-Methyl-1H-benzo[d]imidazol-2-yl 4-chlorobenzenesulfonate: The presence of a chlorine atom instead of a methoxy group can significantly alter the compound’s reactivity and biological properties.
1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate: Lacks the methyl group, which can affect its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-17-10-16-14-9-12(5-8-15(14)17)21-22(18,19)13-6-3-11(20-2)4-7-13/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHYHOISBKCLSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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